molecular formula C10H14ClN B7948339 (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Katalognummer: B7948339
Molekulargewicht: 183.68 g/mol
InChI-Schlüssel: KEMDEHSGFBNQOZ-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene scaffold with a methyl substituent at the 6-position. Its stereochemistry is critical for pharmacological interactions, particularly in receptor binding studies. This compound is synthesized via stereoselective methods, such as Friedel-Crafts alkylation followed by reductive amination, as inferred from analogous indenamine syntheses . Enamine Ltd. lists it as a chiral building block (CAS 1379327-02-2) for drug discovery, highlighting its role in developing central nervous system (CNS) therapeutics and enzyme inhibitors .

Eigenschaften

IUPAC Name

(1S)-6-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-2-3-8-4-5-10(11)9(8)6-7;/h2-3,6,10H,4-5,11H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMDEHSGFBNQOZ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@@H]2N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination of 6-Methylindan-1-one

A foundational approach involves reductive amination of 6-methylindan-1-one (1) using sodium cyanoborohydride (NaBH3_3CN) and ammonium acetate (NH4_4OAc) in isopropanol under reflux. This method yields 6-methyl-2,3-dihydro-1H-inden-1-amine (2) as a racemic mixture, which is subsequently resolved into its enantiomers.

Reaction Conditions :

  • Substrate : 6-Methylindan-1-one (20.0 mmol)

  • Reducing Agent : NaBH3_3CN (143.5 mmol)

  • Catalyst : NH4_4OAc (615 mmol)

  • Solvent : Isopropanol, reflux for 16 hours

  • Workup : Basification with NaOH, extraction with dichloromethane

  • Yield : ~70–80% (racemic amine).

Oxime Reduction Pathway

An alternative route starts with 6-methylindan-1-one oxime (3), synthesized by reacting 6-methylindan-1-one with hydroxylamine hydrochloride. The oxime is reduced using alumino-nickel (Raney Ni) under hydrogenation conditions to produce the racemic amine.

Optimized Protocol :

  • Oxime Formation : 6-Methylindan-1-one, hydroxylamine hydrochloride (1.5–2.5 eq), NaOH (20% w/v), ethanol, reflux for 30–40 minutes.

  • Reduction : Alumino-nickel (40–50% Ni content), 50–60°C, 8–10 hours, hydrogen pressure (50 psi).

  • Yield : 85–90% (racemic amine).

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation with Tartaric Acid

The racemic amine is resolved via diastereomeric salt formation using L- or D-tartaric acid. For the (S)-enantiomer, D-tartaric acid is employed to preferentially crystallize the target enantiomer.

Procedure :

  • Racemic Amine : 270.0 g of racemic 6-methyl-2,3-dihydro-1H-inden-1-amine.

  • Resolution Agent : D-tartaric acid (1.0 eq) in isopropanol, reflux for 1 hour.

  • Crystallization : Cooling to 0–5°C yields (S)-amine·D-tartrate salt.

  • Free Base Liberation : Basification with NaOH, extraction with toluene.

  • Hydrochloride Formation : Treatment with HCl gas in ethanol, recrystallization.

Key Data :

  • Optical Purity : >98% enantiomeric excess (ee) by chiral HPLC.

  • Melting Point : 174.5–176.5°C (lit. 175–177°C).

  • Specific Rotation : [α]D20_{D}^{20} = +34.8° (c = 1.5, H2_2O).

Chiral Chromatography

Preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves the racemate into (R)- and (S)-enantiomers. This method is preferred for small-scale, high-purity applications but is cost-prohibitive for industrial production.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Modern facilities adopt continuous flow reactors for oxime reduction, enhancing safety and scalability. Key parameters include:

  • Catalyst Loading : 5–10 wt% Raney Ni.

  • Temperature : 60–80°C.

  • Pressure : 10–20 bar H2_2.

  • Throughput : 1–5 kg/hour.

Solvent Recycling and Waste Reduction

Ethanol and isopropanol are recovered via distillation, reducing solvent consumption by 40%. Aqueous waste streams are neutralized and treated biologically to meet environmental regulations.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 3356 cm1^{-1} (N–H stretch), 1588 cm1^{-1} (C=C aromatic).

  • 1^1H NMR (400 MHz, D2_2O) : δ 1.45 (s, 3H, CH3_3), 2.70–3.10 (m, 4H, CH2_2), 7.20–7.40 (m, 3H, Ar-H).

  • EI-MS : m/z 133 (M+^+).

Purity and Stability

  • HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).

  • Storage : Stable for >24 months at 2–8°C in airtight containers.

Comparative Analysis of Synthetic Methods

Method Steps Catalyst Yield ee (%) Scalability
Reductive Amination2NaBH3_3CN70–80%50 (racemic)Moderate
Oxime Reduction3Raney Ni85–90%50 (racemic)High
Tartrate Resolution4D-Tartaric Acid40–50%>98Industrial
Chiral HPLC2Chiralpak IC30–40%>99Low

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s amine group and aromatic system participate in oxidation processes.

Reagent/ConditionsTarget SiteMajor ProductsMechanism Highlights
KMnO<sub>4</sub> (acidic)Amine groupNitroso derivatives (unstable)Oxidative deamination may occur, forming intermediates that degrade further.
O<sub>2</sub> (catalytic)Indene ringEpoxides or ketonesRing oxidation depends on substituent positioning and reaction conditions.

Key Findings :

  • Oxidation of the primary amine group is limited due to instability of nitroso intermediates.

  • The dihydroindene ring undergoes regioselective oxidation at electron-rich positions, influenced by methyl substituents.

Reduction Reactions

Reduction primarily targets unsaturated bonds or modifies the amine group.

Reagent/ConditionsTarget SiteMajor ProductsNotes
LiAlH<sub>4</sub>Amine hydrochlorideFree base formConverts the hydrochloride salt to the free amine.
H<sub>2</sub> (Pd/C)Dihydroindene ringFully saturated indane derivativesRequires elevated temperatures (>100°C).

Stereochemical Impact :

  • Reduction of the chiral center at the 1-position is stereoretentive under mild conditions but may racemize under harsh regimes .

Substitution Reactions

The primary amine group acts as a nucleophile in substitution reactions.

Reagent/ConditionsProduct ClassExample ReactionYield Optimization
R-X (alkyl halides)N-alkylated derivativesFormation of secondary aminesBest in anhydrous THF at 0–5°C.
AcCl (acyl chlorides)AmidesAcetylated derivativesRequires base (e.g., Et<sub>3</sub>N).

Regioselectivity :

  • Steric hindrance from the 6-methyl group directs substitution to the less hindered face of the molecule .

Acid-Base Reactions

The hydrochloride salt exhibits reversible protonation behavior.

ConditionsEquilibrium ShiftApplications
NaOH (aqueous)Free amine releasePurification via precipitation
HCl (gaseous)Re-formation of hydrochlorideStabilization for storage

pK<sub>a</sub> Data :

  • Amine group pK<sub>a</sub> ≈ 9.2 (free base) .

  • Hydrochloride salt solubility: >50 mg/mL in water .

Complexation and Chelation

The amine group can coordinate with metal ions.

Metal IonComplex TypeStability Constant (log K)
Cu<sup>2+</sup>Square-planar4.8 ± 0.2
Fe<sup>3+</sup>Octahedral3.5 ± 0.3

Applications :

  • Metal complexes are explored as catalysts in asymmetric synthesis.

Thermal Decomposition

At elevated temperatures, the compound undergoes degradation.

Temperature Range (°C)Major Decomposition PathwayByproducts Identified
180–200Hoffmann eliminationIndene derivatives, NH<sub>3</sub>
>250Ring fragmentationToluene, acrylonitrile

Kinetics :

  • Activation energy (E<sub>a</sub>) for Hoffmann elimination: ~120 kJ/mol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily recognized for its utility in the synthesis of chiral amines, which are crucial in the development of pharmaceuticals. The compound serves as a key intermediate in synthesizing various biologically active molecules.

Case Study: Deracemization of Chiral Amines

Recent studies have highlighted the use of recombinant cyclohexylamine oxidase (CHAO) variants to enhance the deracemization process of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine. For instance, mutants Y321I/M226T and Y321I demonstrated significant catalytic efficiency in converting racemic mixtures into optically pure forms. The deracemization of (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine yielded (R)-8 and (S)-13 with high enantiomeric excess (93% and 99% ee respectively) and isolated yields of 51% and 78% .

Enzyme Catalysis

The compound has been utilized in biocatalytic processes to improve the efficiency of chemical reactions involving amines. The engineering of CHAO has shown promising results in expanding substrate specificity and enhancing reaction rates.

Table: Summary of Enzyme Activity

Enzyme VariantSubstrateYield (%)Enantiomeric Excess (%)
Y321I/M226T(S)-85193
Y321I(S)-137899

This data indicates that engineered enzymes can significantly improve the production of desired chiral products from racemic mixtures, showcasing the practical applications of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride in synthetic biology and green chemistry.

Therapeutic Potential

Beyond its role in synthesis and catalysis, (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may have therapeutic implications. Its structural analogs have been studied for their potential as inhibitors for various biological targets, including monoamine oxidase (MAO), which is relevant in treating neurological disorders such as Alzheimer’s disease .

Potential Applications in Neurology

The compound's derivatives have been explored as irreversible inhibitors of MAO, suggesting a pathway for developing treatments targeting neurodegenerative conditions. The ability to synthesize these compounds efficiently through biocatalysis presents an innovative approach to drug development.

Wirkmechanismus

The mechanism of action of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The chiral center allows for enantioselective interactions with biological targets, which can lead to different pharmacological effects for each enantiomer.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound belongs to a family of 2,3-dihydro-1H-inden-1-amine derivatives, where variations in substituents and stereochemistry significantly alter physicochemical and biological properties. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Key Differences
(S)-6-Bromo-2,3-dihydro-1H-inden-1-amine HCl 6-Br C₉H₁₁BrClN 248.55 Bromine enhances lipophilicity and potential halogen bonding; used in imaging probes .
(R)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl 6-CF₃ C₁₀H₁₁ClF₃N 253.65 Trifluoromethyl group increases metabolic stability and bioavailability .
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl 5-Cl C₉H₁₁Cl₂N 224.10 Chlorine at the 5-position may alter receptor selectivity compared to 6-substitution .
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 5,6-diethyl C₁₃H₂₀ClN 237.76 Ethyl groups enhance steric bulk, potentially reducing CNS penetration .
(R)-2,3-Dihydro-1H-inden-1-amine HCl No substituent C₉H₁₂ClN 169.65 Parent compound; used as a reference for studying substituent effects .

Stereochemical Comparisons

The (S)-enantiomer of 6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is pharmacologically distinct from its (R)-counterpart. For example, in mu-opioid receptor agonist studies, (S)-configured indenamines exhibit higher G protein bias than (R)-forms due to spatial alignment with receptor pockets .

Pharmacological Potential

  • CNS Activity : Analogues with lipophilic substituents (e.g., CF₃, Br) demonstrate enhanced blood-brain barrier penetration .
  • Enzyme Inhibition: Indenamine scaffolds are explored as inhibitors of monoamine oxidases (MAOs) and kinases .

Biologische Aktivität

(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C₉H₁₂ClN
  • Molecular Weight : 169.65 g/mol
  • CAS Number : 32457-23-1

The biological activity of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It may function as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism suggests potential applications in treating mood disorders and neurodegenerative diseases.

Neuropharmacological Effects

Research indicates that (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits significant neuropharmacological effects , including:

  • Antidepressant-like activity : Studies have shown that compounds with similar structures can alleviate symptoms of depression in animal models.
  • Cognitive enhancement : Potential to improve cognitive functions, possibly by modulating cholinergic pathways.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties . Certain derivatives of indene compounds have been associated with cytotoxic effects against various cancer cell lines, indicating a need for further exploration of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride in oncological contexts.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated several indene derivatives, including (S)-6-Methyl-2,3-dihydro-1H-inden-1-amines. The results indicated that these compounds significantly reduced immobility time in the forced swim test, a common model for assessing antidepressant activity. The study highlighted the importance of the methyl substitution at the 6-position for enhancing activity .

Case Study 2: Antitumor Potential

In vitro studies conducted on various cancer cell lines demonstrated that (S)-6-Methyl-2,3-dihydro-1H-inden-1-amines exhibited dose-dependent cytotoxicity. The mechanism appeared to involve apoptosis induction and cell cycle arrest at the G2/M phase. These findings warrant further investigation into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
(S)-6-Methyl-2,3-dihydro-1H-inden-1-aminesAntidepressant, antitumor
IndanoneAntitumor
DonepezilAlzheimer's treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, enantioselective reduction of the corresponding ketone precursor using catalysts like Corey-Bakshi-Shibata (CBS) can yield the (S)-enantiomer. Stereochemical purity is verified by chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. X-ray crystallography (e.g., ORTEP-III software ) confirms absolute configuration. Impurity profiles should be monitored via LC-MS to ensure ≤2% enantiomeric excess (ee) deviation .

Q. How can researchers characterize the hydrochloride salt form of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirm N–H and Cl⁻ stretching vibrations (~2500 cm⁻¹ for NH₃⁺; ~600 cm⁻¹ for Cl⁻).
  • ¹H/¹³C NMR : Assign peaks for the indene ring (δ 6.5–7.2 ppm for aromatic protons) and methyl groups (δ 1.2–1.5 ppm).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition temperature .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in enantiomeric purity or salt dissociation in physiological buffers. To address this:

  • Standardize assay conditions : Use phosphate-buffered saline (pH 7.4) and pre-equilibrate the compound for 24 hours.
  • Quantify free amine vs. hydrochloride : Titration with AgNO₃ confirms Cl⁻ content, while LC-MS quantifies unbound amine .
  • Compare with analogs : Evaluate (R)-enantiomers or halogen-substituted derivatives (e.g., 5-fluoro or 6-bromo analogs ) to isolate stereochemical effects.

Q. How does the (S)-configuration influence receptor binding compared to other stereoisomers?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) can map enantiomer-specific interactions. For example, the (S)-enantiomer may exhibit higher affinity for serotonin receptors due to spatial alignment of the methyl group with hydrophobic binding pockets. Pharmacological validation via radioligand displacement assays (e.g., using [³H]-LSD for 5-HT₂A) is critical .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

  • Methodological Answer : Common impurities include des-methyl byproducts and diastereomers. Strategies include:

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Limit of detection (LOD) < 0.1% is achievable.
  • Ion chromatography : Quantify residual chloride counterions to confirm stoichiometry .

Q. How can researchers design stability studies to optimize storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. Key parameters:

  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation.
  • Hygroscopicity : Dynamic vapor sorption (DVS) measures moisture uptake, guiding storage in desiccated environments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.